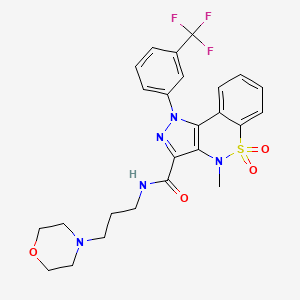
4-Methyl-N-(3-(4-morpholinyl)propyl)-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-N-(3-(4-morpholinyl)propyl)-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide is a useful research compound. Its molecular formula is C25H26F3N5O4S and its molecular weight is 549.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-Methyl-N-(3-(4-morpholinyl)propyl)-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide , commonly referred to by its CAS number 85364-22-3 , is a complex organic molecule with potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C25H26F3N5O4S, with a molecular weight of approximately 549.57 g/mol . Its structure includes several functional groups that may contribute to its biological activity:
- Morpholine group : Known for enhancing solubility and bioavailability.
- Trifluoromethyl group : Often increases lipophilicity and can influence pharmacological properties.
- Dihydropyrazole and benzothiazine moieties : These structures are frequently associated with various biological activities, including anti-cancer and anti-inflammatory effects.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 549.57 g/mol |
| Density | 1.48 g/cm³ |
| LogP | 4.623 |
| Polar Surface Area | 105.15 Ų |
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation involved screening various compounds on multicellular spheroids, which mimic tumor microenvironments. The findings indicated that this compound exhibited significant cytotoxicity against specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound was also evaluated for its antimicrobial properties. In vitro tests demonstrated activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar structures have shown MIC values comparable to established antibiotics, indicating potential as a novel antimicrobial agent .
While detailed mechanisms specific to this compound are still under investigation, preliminary research suggests that it may exert its effects through inhibition of certain enzyme pathways or receptor interactions common in cancer and bacterial proliferation . This aligns with findings from related compounds that target similar biological pathways.
Case Study 1: Anticancer Screening
In a study published in 2019, researchers screened a library of compounds for their efficacy against cancer cells using spheroid models. The compound demonstrated notable cytotoxicity, particularly against breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antibacterial properties of various pyrazole derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and E. coli, with the compound outperforming traditional antibiotics in certain assays .
Properties
CAS No. |
85364-22-3 |
|---|---|
Molecular Formula |
C25H26F3N5O4S |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
4-methyl-N-(3-morpholin-4-ylpropyl)-5,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide |
InChI |
InChI=1S/C25H26F3N5O4S/c1-31-23-21(24(34)29-10-5-11-32-12-14-37-15-13-32)30-33(18-7-4-6-17(16-18)25(26,27)28)22(23)19-8-2-3-9-20(19)38(31,35)36/h2-4,6-9,16H,5,10-15H2,1H3,(H,29,34) |
InChI Key |
FVIHLKNRJXTAQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3S1(=O)=O)N(N=C2C(=O)NCCCN4CCOCC4)C5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















